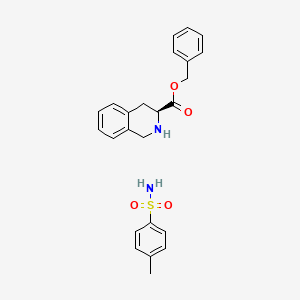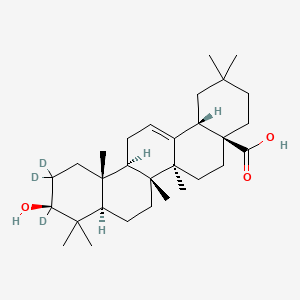
benzyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural products and pharmaceuticals, combined with a benzyl ester and a sulfonamide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Benzyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester or sulfonamide positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position typically yields benzaldehyde derivatives, while reduction of the sulfonamide group results in amine derivatives .
科学研究应用
Benzyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;4-methylbenzenesulfonamide has several applications in scientific research:
作用机制
The mechanism by which benzyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;4-methylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The tetrahydroisoquinoline core can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
相似化合物的比较
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives and sulfonamide-containing molecules, such as:
Benzylpenicillin: A penicillin antibiotic with a benzyl group and a beta-lactam ring.
Benzyl benzoate: Used as a topical treatment for scabies and lice.
Benzyl alcohol: A simple aromatic alcohol used as a solvent and preservative.
Uniqueness
What sets benzyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;4-methylbenzenesulfonamide apart is its combination of a tetrahydroisoquinoline core with both a benzyl ester and a sulfonamide group
属性
分子式 |
C24H26N2O4S |
|---|---|
分子量 |
438.5 g/mol |
IUPAC 名称 |
benzyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H17NO2.C7H9NO2S/c19-17(20-12-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)11-18-16;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,16,18H,10-12H2;2-5H,1H3,(H2,8,9,10)/t16-;/m0./s1 |
InChI 键 |
NNNURVKZUICEMW-NTISSMGPSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N.C1[C@H](NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N.C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B13403921.png)
![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)









![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester](/img/structure/B13403996.png)

